An In-depth Technical Guide to 3,3-Dimethylallyl Bromide: Chemical Properties and Structure
An In-depth Technical Guide to 3,3-Dimethylallyl Bromide: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,3-Dimethylallyl bromide, also known as prenyl bromide, is a pivotal reagent in organic synthesis, serving as a key building block for the introduction of the isoprenoid prenyl group into a wide array of molecules.[1] Its unique structural features and reactivity make it an invaluable tool in the synthesis of complex natural products, pharmaceuticals, and other fine chemicals.[1][2] This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of 3,3-dimethylallyl bromide, along with insights into its synthesis and applications relevant to drug discovery and development.
Chemical Identity and Properties
3,3-Dimethylallyl bromide is a colorless to light brown liquid with a strong, pungent odor.[3][4] It is classified as a flammable liquid and is sensitive to light.[4][5] The fundamental physicochemical properties of 3,3-dimethylallyl bromide are summarized in the table below for easy reference.
| Property | Value |
| CAS Number | 870-63-3[3][5][6][7][8][9][10] |
| Molecular Formula | C₅H₉Br[5][7][8][11][12][13] |
| Molecular Weight | 149.03 g/mol [5][6][7][9][10][12][13] |
| Density | 1.29 g/mL at 20 °C[3][5][6][9][14][15][16] |
| Boiling Point | 82-83 °C at 150 mmHg[3][4][5][6][8][9][13][14][15][16][17][18] |
| Melting Point | -106.7 °C (estimate)[4][5][18] |
| Refractive Index | n20/D 1.489[4][5][6][9][14][16] |
| Flash Point | 88 °F (31.1 °C)[5][18] |
| Solubility | Immiscible with water; Soluble in ethanol, benzene, chloroform, ether, and acetone.[3][5][8][13] |
| Storage | 2-8°C, light-sensitive[3][4][5][6][8][9][10][14] |
Chemical Structure
The structure of 3,3-dimethylallyl bromide is characterized by a branched allylic system with two methyl groups at the third carbon position. This substitution pattern significantly influences its reactivity.
| Identifier | Value |
| IUPAC Name | 1-bromo-3-methylbut-2-ene[11][12][] |
| Synonyms | Prenyl bromide, 1-Bromo-3-methyl-2-butene[6][7][10][12][17][18] |
| SMILES String | C\C(C)=C\CBr[6][9][10][12][14] |
| InChI Key | LOYZVRIHVZEDMW-UHFFFAOYSA-N[6][9][10][11][12][14][20] |
| InChI | 1S/C5H9Br/c1-5(2)3-4-6/h3H,4H2,1-2H3[6][9][14][20] |
The presence of the double bond and the bromine atom on an adjacent carbon makes it a highly reactive alkylating agent. The two methyl groups on the double bond provide steric hindrance and also stabilize the potential carbocation intermediate, influencing the regioselectivity of its reactions.
Reactivity and Mechanistic Considerations
The reactivity of 3,3-dimethylallyl bromide is dominated by nucleophilic substitution reactions, where the bromide ion acts as a leaving group.[1] This allows for the introduction of the 3,3-dimethylallyl (prenyl) group into various molecules, a process known as prenylation.[1] This modification is crucial in the synthesis of many biologically active compounds.[1]
The reaction mechanism can proceed through either an SN1 or SN2 pathway, or a continuum between the two, depending on the reaction conditions and the nucleophile.[1] The stability of the tertiary allylic carbocation that can be formed favors the SN1 pathway.
Caption: General reaction pathway for the prenylation of a nucleophile using 3,3-dimethylallyl bromide.
Synthesis and Experimental Protocols
General Synthesis:
3,3-Dimethylallyl bromide is typically synthesized from 3-methyl-2-buten-1-ol (prenol) through the reaction with a brominating agent.[18] Common brominating agents include hydrobromic acid (HBr) and phosphorus tribromide (PBr₃).[1][18]
Example Protocol using Phosphorus Tribromide (PBr₃):
-
Reaction Setup: A solution of 3-methyl-2-buten-1-ol in a suitable solvent, such as dichloromethane, is cooled in an ice bath.
-
Addition of Reagent: Phosphorus tribromide is added dropwise to the cooled solution with constant stirring. The reaction is typically exothermic and the temperature should be maintained.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, the mixture is carefully quenched with water or a saturated sodium bicarbonate solution. The organic layer is separated, washed with brine, and dried over an anhydrous salt like magnesium sulfate.
-
Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure 3,3-dimethylallyl bromide. A reported synthesis using PBr₃ with 3-methyl-2-buten-1-ol in dichloromethane at 25°C resulted in an 82% yield.[1]
Caption: A simplified workflow for the synthesis of 3,3-dimethylallyl bromide from prenol.
Applications in Drug Development and Research
3,3-Dimethylallyl bromide is a versatile intermediate in the synthesis of a wide range of biologically active molecules.[1][2]
-
Natural Product Synthesis: It is used in the synthesis of various natural products, including (±)-eldanolide and (±)-fumagillin, an antibiotic isolated from Aspergillus fumigatus.[5][8][16][17]
-
Pharmaceutical Synthesis: It serves as a precursor in the preparation of xanthine dipeptidyl peptidase inhibitors for the treatment of type 2 diabetes.[] It is also used to synthesize prenylated chalcones with potential antitumor and antioxidant activities.[]
-
Amino Acid Modification: It has been utilized in the preparation of 1-(3,3-dimethylallyl)-L-tryptophan.[5][8][16][17]
Safety and Handling
3,3-Dimethylallyl bromide is a hazardous chemical and should be handled with appropriate safety precautions. It is flammable and causes severe skin burns and eye damage.[3][21] It is also harmful if inhaled, in contact with skin, or if swallowed.[4][21]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[3][4]
-
Handling: Handle in a well-ventilated area, away from sources of ignition.[4][21]
-
First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.[3] In case of an accident or if you feel unwell, seek immediate medical advice.[4][21]
Conclusion
3,3-Dimethylallyl bromide is a highly valuable and reactive intermediate in organic synthesis. Its ability to introduce the prenyl moiety makes it indispensable in the synthesis of a diverse range of compounds, particularly in the fields of natural product synthesis and drug discovery. A thorough understanding of its chemical properties, structure, and reactivity is essential for its safe and effective use in research and development.
References
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